1-Amino-1-(3-fluoro-4-methylphenyl)acetone
CAS No.:
Cat. No.: VC20359168
Molecular Formula: C10H12FNO
Molecular Weight: 181.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H12FNO |
|---|---|
| Molecular Weight | 181.21 g/mol |
| IUPAC Name | 1-amino-1-(3-fluoro-4-methylphenyl)propan-2-one |
| Standard InChI | InChI=1S/C10H12FNO/c1-6-3-4-8(5-9(6)11)10(12)7(2)13/h3-5,10H,12H2,1-2H3 |
| Standard InChI Key | ZFYZSMJAMPWZLW-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C=C(C=C1)C(C(=O)C)N)F |
Introduction
1-Amino-1-(3-fluoro-4-methylphenyl)acetone is an organic compound with the molecular formula C10H12FNO and a molecular weight of approximately 181.21 g/mol. It features an amino group, a ketone functional group, and a fluorinated aromatic ring, which contribute to its unique chemical properties. The presence of the fluorine atom enhances the compound's lipophilicity and biological activity, making it a subject of interest in medicinal chemistry and pharmacology .
Biological Activities
Research indicates that 1-Amino-1-(3-fluoro-4-methylphenyl)acetone exhibits potential biological activities, including antimicrobial and anticancer properties. The structural characteristics, particularly the fluorine atom and the amino group, enhance its interaction with biological targets, influencing its efficacy as a pharmaceutical agent.
Synthesis Methods
Several methods have been developed for synthesizing 1-Amino-1-(3-fluoro-4-methylphenyl)acetone, although specific details on these methods are not widely disclosed due to patent restrictions .
Comparison with Similar Compounds
1-Amino-1-(3-fluoro-4-methylphenyl)acetone shares structural similarities with other compounds but exhibits unique properties due to the position and type of substituents. A comparison with similar compounds highlights these differences:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| 1-Amino-1-(3-bromo-5-methylphenyl)acetone | Bromine substitution | Different reactivity due to bromine presence |
| 1-Amino-1-(4-fluoro-2-methoxyphenyl)acetone | Methoxy group instead of methyl | Enhanced solubility due to methoxy substitution |
| 1-Amino-1-(2-fluoro-4-methylphenyl)acetone | Alternative fluorine position | May exhibit distinct pharmacological effects |
| 1-Amino-2-(4-fluorophenyl)ethanone | Ethanol backbone | Different functional group leading to varied reactivity |
These compounds illustrate how variations in substituent positions and types can significantly influence chemical behavior and biological activity.
Regulatory and Patent Status
The sale of 1-Amino-1-(3-fluoro-4-methylphenyl)acetone is subject to patent restrictions, and detailed information about its production or distribution is limited due to these legal constraints .
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